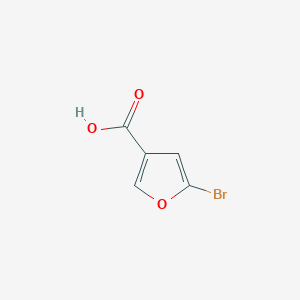

5-Bromofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBPFWUNJQTZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537216 | |

| Record name | 5-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58832-36-3 | |

| Record name | 5-Bromofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromofuran-3-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromofuran-3-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and organic synthesis.

Core Properties and Data

This compound, with the CAS number 58832-36-3 , is a halogenated furan derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 58832-36-3 | [1] |

| Molecular Formula | C₅H₃BrO₃ | [1] |

| Molecular Weight | 190.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-bromo-3-furoic acid, 5-bromo-3-furancarboxylic acid | [1] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Data not available for this isomer. The isomer 5-Bromo-2-furoic acid has a melting point of 188-190 °C.[2] | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Experimental Protocols

General Experimental Protocol for Bromination of Furan-3-carboxylic Acid (Hypothetical):

-

Materials: Furan-3-carboxylic acid, Bromine (Br₂), a suitable solvent (e.g., acetic acid, dichloromethane), and a catalyst if necessary (e.g., iron(III) bromide).

-

Procedure:

-

Dissolve furan-3-carboxylic acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath to control the reaction temperature.

-

Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitoring the progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Below is a visual representation of a general synthesis workflow.

Reactivity and Applications in Drug Development

The presence of a bromine atom on the furan ring makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromofuran with an organoboron compound to form a new carbon-carbon bond. It is widely used to synthesize biaryl and substituted styrene structures.[3][4]

-

Heck Reaction: In the Heck reaction, the bromofuran is coupled with an alkene to form a substituted alkene, providing a powerful tool for creating complex unsaturated systems.[5][6]

-

Sonogashira Coupling: This reaction couples the bromofuran with a terminal alkyne, leading to the formation of substituted alkynes, which are important motifs in many biologically active molecules.[7][8]

The furan nucleus and its derivatives are prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10][11] The carboxylic acid group on this compound provides a handle for further functionalization, such as the formation of amides and esters, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The diagram below illustrates the central role of this compound in accessing a variety of molecular scaffolds through common cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its ability to participate in a variety of cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds, making it an important tool for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications for researchers in the field.

References

- 1. This compound | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. 5-Bromobenzofuran-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromofuran-3-carboxylic acid: Molecular Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 5-Bromofuran-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's structural and physical properties, outlines a potential synthetic approach, and explores the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

Core Molecular and Physical Data

This compound is a halogenated heterocyclic compound. The integration of a bromine atom and a carboxylic acid group onto the furan ring suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity screening.[1][2] The fundamental properties of this molecule are summarized in the table below.

| Property | Data |

| Molecular Formula | C₅H₃BrO₃ |

| Molecular Weight | 190.98 g/mol |

| IUPAC Name | This compound |

| CAS Number | 58832-36-3 |

| Canonical SMILES | C1=C(OC=C1C(=O)O)Br |

| InChI | InChI=1S/C5H3BrO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |

| InChIKey | XYBPFWUNJQTZCM-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

General Experimental Protocol (Adapted)

A potential synthesis could involve the direct bromination of furan-3-carboxylic acid. The following is a generalized protocol and may require optimization for this specific substrate.

Materials:

-

Furan-3-carboxylic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Appropriate solvent (e.g., carbon tetrachloride, acetic acid, or a mixture)

-

Initiator (for radical bromination, e.g., AIBN or benzoyl peroxide, if applicable)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve furan-3-carboxylic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-Bromosuccinimide (or dropwise addition of a solution of Bromine in the same solvent).

-

If required, add a radical initiator.

-

The reaction mixture may be heated to reflux for a specified period, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

It is important to note that the regioselectivity of the bromination will be a critical factor in this synthesis.

Below is a conceptual workflow for the synthesis of a brominated furan derivative.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is not extensively documented in the available literature. However, the broader class of brominated furan and benzofuran derivatives has been the subject of numerous studies, revealing a range of biological activities.

Halogenated benzofurans have demonstrated potential as antimicrobial and anti-inflammatory agents.[1] The presence of a halogen is often associated with enhanced biological activity. Studies on various benzofuran derivatives have shown significant cytotoxic activity against human cancer cell lines and antifungal properties.[2] For instance, certain brominated benzofuran derivatives have shown promising activity against various cancer cell lines.[1]

While the specific signaling pathways modulated by this compound remain to be elucidated, related benzofuran compounds have been shown to exert their anti-inflammatory effects through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response.

The diagram below illustrates a potential, though unconfirmed, mechanism of action for a brominated furan derivative with anti-inflammatory properties, based on the known activities of related compounds.

Conclusion

This compound is a molecule with a well-defined structure and molecular weight. While specific experimental protocols for its synthesis and detailed biological studies are not widely published, the existing literature on related brominated furan and benzofuran derivatives suggests that it may possess interesting biological properties, particularly as an antimicrobial or anti-inflammatory agent. Further research is warranted to fully elucidate the synthetic routes, biological activities, and mechanisms of action of this compound, which could unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-Bromofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromofuran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic strategies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted furan derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the bromine atom and the carboxylic acid group on the furan ring offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide focuses on a robust and regioselective synthetic route starting from the readily available furan-3-carboxylic acid.

Recommended Synthetic Pathway: A Three-Step Approach

The most effective and regioselective synthesis of this compound proceeds via a three-step sequence:

-

Esterification: Protection of the carboxylic acid functionality of furan-3-carboxylic acid as a methyl ester.

-

Regioselective Bromination: Directed lithiation at the C5 position of the furan ring followed by quenching with a bromine source.

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

This strategy is advantageous as it allows for precise control over the position of bromination, which can otherwise be challenging due to the reactive nature of the furan ring.

Diagram of the Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of Methyl furan-3-carboxylate (Esterification)

The initial step involves the protection of the carboxylic acid group of furan-3-carboxylic acid as a methyl ester to prevent side reactions in the subsequent lithiation step. A standard Fischer esterification method is employed.

Experimental Protocol:

-

To a solution of furan-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl furan-3-carboxylate.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| Furan-3-carboxylic acid | 112.08 | 1.0 | 10.0 g |

| Methanol | 32.04 | solvent | 100 mL |

| Sulfuric acid (98%) | 98.08 | 0.1 | 0.875 mL |

| Product | Molar Mass ( g/mol ) | Yield | Appearance |

| Methyl furan-3-carboxylate | 126.10 | ~95% | Colorless oil |

1H NMR (CDCl3, 400 MHz): δ 7.99 (s, 1H), 7.42 (t, J = 1.6 Hz, 1H), 6.72 (dd, J = 1.6, 0.8 Hz, 1H), 3.82 (s, 3H).

Step 2: Synthesis of Methyl 5-bromofuran-3-carboxylate (Regioselective Bromination)

This crucial step achieves the regioselective bromination at the C5 position of the furan ring. The strategy involves a directed lithiation using a strong base, lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with elemental bromine. The use of two equivalents of LDA is key to deprotonating both the acidic C5 proton and the α-proton to the ester, with subsequent selective reaction at the C5 position.

Diagram of the Regioselective Lithiation and Bromination

Caption: Pathway for the regioselective bromination of methyl furan-3-carboxylate.

Experimental Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).

-

To this freshly prepared LDA solution, add a solution of methyl furan-3-carboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add a solution of bromine (1.1 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for another hour and then allow the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 5-bromofuran-3-carboxylate.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Methyl furan-3-carboxylate | 126.10 | 1.0 |

| Diisopropylamine | 101.19 | 2.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 |

| Bromine | 159.81 | 1.1 |

| Product | Molar Mass ( g/mol ) | Yield | Appearance |

| Methyl 5-bromofuran-3-carboxylate | 205.01 | 70-80% | White solid |

1H NMR (CDCl3, 400 MHz): δ 7.96 (s, 1H), 6.75 (s, 1H), 3.84 (s, 3H).

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol:

-

Dissolve methyl 5-bromofuran-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Methyl 5-bromofuran-3-carboxylate | 205.01 | 1.0 |

| Lithium hydroxide monohydrate | 41.96 | 1.5 |

| Product | Molar Mass ( g/mol ) | Yield | Appearance |

| This compound | 190.98 | >90% | Off-white to pale yellow solid |

1H NMR (DMSO-d6, 400 MHz): δ 12.9 (br s, 1H), 8.34 (s, 1H), 6.88 (s, 1H).

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and regioselective method for the preparation of this compound. The use of ester protection followed by directed lithiation and bromination is a key strategy to overcome the challenges associated with the direct halogenation of the furan ring. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of this valuable chemical intermediate.

Spectroscopic Data for 5-Bromofuran-3-carboxylic Acid: A Search for Experimental Evidence

Despite a comprehensive search of publicly available scientific databases and chemical literature, experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5-Bromofuran-3-carboxylic acid remains elusive. While the compound is listed in chemical databases such as PubChem, these entries lack deposited experimental spectra and instead provide computationally predicted data.[1]

This technical guide aims to address the inquiry for spectroscopic information on this compound, highlight the absence of published experimental data, and provide context by presenting available information for its close structural isomer, 5-Bromofuran-2-carboxylic acid. This comparison will aid researchers in understanding the expected spectral features of the target molecule.

The Challenge of Data Availability

For many chemical compounds, especially those that are not commercially widespread or central to major research thrusts, comprehensive characterization data may not be readily published or accessible in public repositories. The synthesis and characterization of this compound may have been performed, but the corresponding data has not been disseminated in a way that is captured by standard search methodologies.

It is crucial to distinguish this compound from its isomer, 5-Bromofuran-2-carboxylic acid, for which spectral data is available. The position of the carboxylic acid group on the furan ring—at the 3-position versus the 2-position—will significantly influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Predicted Spectroscopic Characteristics of this compound

While experimental data is unavailable, general principles of spectroscopy can be used to predict the expected features in the NMR, IR, and Mass Spectra of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals for the furan ring protons and a broad singlet for the carboxylic acid proton. The protons on the furan ring at positions 2 and 4 would likely appear as distinct singlets or very narrowly coupled doublets. The chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms and the electron-withdrawing nature of the carboxylic acid group. The carboxylic acid proton would be expected to appear significantly downfield, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy (Predicted)

A ¹³C NMR spectrum would be expected to display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing in the 160-185 ppm region.[2] The four carbons of the furan ring would have chemical shifts influenced by the bromine and carboxylic acid substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 3300-2500 cm⁻¹.[2] A strong and sharp carbonyl (C=O) stretching absorption should appear between 1760 and 1690 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations characteristic of carboxylic acids would be present.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (C₅H₃BrO₃). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Experimental Protocols: A General Approach

While specific experimental protocols for this compound are not available, the following outlines a general workflow for acquiring the necessary spectroscopic data.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Standard pulse programs would be used to obtain one-dimensional spectra.

Infrared (IR) Spectroscopy

An IR spectrum could be obtained using an FTIR spectrometer. The solid sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

A mass spectrum would be obtained using a mass spectrometer, likely with an electron ionization (EI) or electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

For researchers, scientists, and professionals in drug development, the lack of experimental spectroscopic data for this compound presents a notable data gap. While predictions based on the spectroscopy of similar compounds can be made, they are not a substitute for empirical evidence. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical literature, providing a definitive reference for future research. Until such data is published, researchers should exercise caution and clearly distinguish it from its 2-isomer.

References

Navigating the Physicochemical Landscape of 5-Bromofuran-3-carboxylic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 5-Bromofuran-3-carboxylic acid. This in-depth resource addresses a critical knowledge gap for this important heterocyclic compound, providing a foundational understanding of its physicochemical properties. Due to a lack of specific experimental data in publicly available literature, this guide leverages data from closely related analogs and general principles of carboxylic acid chemistry to provide a robust predictive assessment.

Predicted Solubility Profile

As a reference, 3-Furoic acid, the parent compound lacking the bromo substituent, has a reported aqueous solubility of 64 mg/mL.[1] The presence of the bromine atom on this compound is expected to increase its lipophilicity, likely resulting in lower aqueous solubility compared to 3-Furoic acid.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Sparingly Soluble | The polar carboxylic acid group is countered by the lipophilic bromofuran ring. |

| Aqueous Acids (e.g., 1N HCl) | Insoluble | The carboxylic acid will be protonated, reducing its polarity and solubility in aqueous media. |

| Aqueous Bases (e.g., 1N NaOH) | Soluble | Formation of the highly polar carboxylate salt significantly increases aqueous solubility. |

| Organic Solvents | ||

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions facilitate the dissolution of the polar carboxylic acid. |

| Ethers (e.g., Diethyl ether, THF) | Moderately Soluble | Can act as hydrogen bond acceptors for the carboxylic acid proton. |

| Halogenated (e.g., Dichloromethane) | Sparingly Soluble | The polarity of the solvent is lower, reducing its ability to solvate the carboxylic acid. |

| Non-polar (e.g., Hexane, Toluene) | Insoluble | "Like dissolves like" principle; the non-polar solvent cannot effectively solvate the polar carboxylic acid. |

Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is absent, potential degradation pathways can be inferred from the known chemistry of furan-carboxylic acids and other heterocyclic compounds.

Key factors that can influence the stability of this compound include:

-

Temperature: Elevated temperatures can promote degradation, particularly decarboxylation. Furan-2-carboxylic acid is known to undergo thermal decarboxylation.

-

Light: Many organic molecules, especially those with heterocyclic rings, are sensitive to light and can undergo photodegradation.

-

pH: The stability of the compound in solution can be pH-dependent. Extreme pH values may catalyze hydrolysis of the furan ring.

-

Oxidizing Agents: The furan ring can be susceptible to oxidation.

Table 2: Potential Degradation Pathways for this compound

| Degradation Pathway | Description | Triggering Factors |

| Decarboxylation | Loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2-bromofuran. | Heat |

| Hydrolytic Ring Opening | Cleavage of the furan ring in the presence of water, potentially catalyzed by strong acids or bases, leading to acyclic degradation products. | Extreme pH, prolonged exposure to moisture |

| Photodegradation | Decomposition upon exposure to light, particularly UV radiation, which can lead to the formation of various degradation products. | Light exposure |

| Oxidation | Reaction with oxidizing agents that can lead to the cleavage of the furan ring or other modifications. | Presence of oxidizing agents |

Experimental Protocols

For researchers seeking to generate specific data for this compound, the following general experimental protocols are recommended.

Solubility Determination

A standard qualitative and semi-quantitative method for determining solubility involves the following steps:

-

Preparation of Solvent Vials: Add a fixed volume (e.g., 1 mL) of each selected solvent to a series of labeled vials.

-

Initial Solute Addition: Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to each vial.

-

Mixing: Vigorously mix the contents of each vial (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Sparingly/Slightly Soluble: If a portion of the solid dissolves, or if dissolution is slow.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Semi-Quantitative Assessment (for soluble compounds): Continue adding pre-weighed portions of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing). Calculate the approximate solubility in mg/mL.

Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, light, and pH.

-

Forced Degradation Study:

-

Thermal Stress: Store solid samples and solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose solid samples and solutions to a controlled light source (e.g., consistent with ICH Q1B guidelines). Protect a parallel set of samples from light as a control.

-

pH Stress: Prepare solutions of the compound in a range of pH buffers (e.g., pH 2, 7, 9) and store them at a controlled temperature.

-

-

Analytical Monitoring: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

Quantify the amount of the parent compound remaining and the formation of any new peaks, which would indicate degradation products.

-

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of the experimental design, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Assessment.

Caption: Workflow for Stability Assessment.

This technical guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. By following these protocols and considering the potential behaviors outlined, researchers can generate the specific data necessary for their applications in drug discovery and development.

References

5-Bromofuran-3-carboxylic Acid: A Versatile Intermediate in Contemporary Drug Discovery

An In-depth Technical Guide on its Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromofuran-3-carboxylic acid, a halogenated heterocyclic compound, is emerging as a valuable building block in the synthesis of complex therapeutic agents. While direct pharmacological studies on this specific molecule are limited, its utility as a synthetic intermediate is evident in the patent literature, particularly in the development of targeted therapies such as kinase inhibitors. This guide elucidates the potential therapeutic applications of this compound by examining its role in the synthesis of potent bioactive molecules. We provide a representative synthesis protocol for the core compound, detail its conversion into a potential Bruton's tyrosine kinase (BTK) inhibitor, and discuss the biological context of such agents. All quantitative data, experimental methodologies, and relevant signaling pathways are presented to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction to Furan Moieties in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. Its aromaticity, hydrogen bonding capabilities, and ability to serve as a bioisosteric replacement for other aromatic systems make it an attractive component in drug design. The introduction of a bromine atom, as in this compound, can significantly enhance the biological activity of the parent molecule by increasing its lipophilicity, modifying its metabolic stability, and providing a reactive handle for further synthetic transformations.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties[1]:

| Property | Value |

| Molecular Formula | C₅H₃BrO₃ |

| Molecular Weight | 190.98 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 58832-36-3[1] |

| Canonical SMILES | C1=C(OC=C1C(=O)O)Br[1] |

| InChIKey | XYBPFWUNJQTZCM-UHFFFAOYSA-N[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of Furan-3-carboxylic Acid from Mucobromic Acid

This procedure is adapted from methods for the synthesis of furoic acids from halogenated precursors. Mucobromic acid can be prepared from the oxidative bromination of furfural[2].

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 25.8 g (0.1 mol) of mucobromic acid in 150 mL of a 10% aqueous sodium hydroxide solution.

-

Reduction: While stirring, add 32.7 g (0.5 mol) of zinc dust in small portions to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux for 4 hours. The color of the reaction mixture should fade.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted zinc and zinc salts.

-

Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield furan-3-carboxylic acid.

Step 2: Regioselective Bromination of Furan-3-carboxylic Acid

The bromination of furan rings can be regioselective, often favoring the 5-position, especially when a deactivating group is present at the 3-position.

Experimental Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 11.2 g (0.1 mol) of furan-3-carboxylic acid in 100 mL of N,N-dimethylformamide (DMF).

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in 50 mL of DMF via the dropping funnel over 1 hour.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Potential Therapeutic Application: Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant potential therapeutic application of this compound is its use as a key intermediate in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases[3][4][5].

Example Synthetic Application: Synthesis of a Furan-3-carboxamide BTK Inhibitor

The following protocol describes the conversion of this compound to a hypothetical, yet representative, furan-3-carboxamide BTK inhibitor, based on synthetic methodologies disclosed in the patent literature for similar compounds.

Experimental Protocol:

-

Acid Chloride Formation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1.91 g (10 mmol) of this compound in 30 mL of dichloromethane. Add 2 drops of DMF, followed by the dropwise addition of 1.1 mL (15 mmol) of oxalyl chloride. Stir the mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 5-bromofuran-3-carbonyl chloride, which is used in the next step without further purification.

-

Amide Coupling: In a separate 250 mL flask, dissolve a suitable amine precursor (e.g., a substituted aminopyrimidine, 10 mmol) in 50 mL of tetrahydrofuran (THF) and add 2.1 mL (15 mmol) of triethylamine. Cool the solution to 0 °C. Add a solution of the crude 5-bromofuran-3-carbonyl chloride in 20 mL of THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan-3-carboxamide intermediate.

-

Final Product Formation (Suzuki Coupling): The bromine atom on the furan ring can be further functionalized, for example, via a Suzuki coupling reaction to introduce additional complexity required for potent BTK inhibition. To the furan-3-carboxamide intermediate (5 mmol) in a mixture of toluene (50 mL) and ethanol (10 mL), add a suitable boronic acid or ester (6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 mmol), and a 2M aqueous solution of sodium carbonate (10 mL). Heat the mixture to reflux for 8 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by chromatography or recrystallization.

Quantitative Data: Biological Activity of Furan-Containing BTK Inhibitors

While specific data for a compound directly synthesized from this compound is not available, the following table presents the inhibitory activity of a representative furan-carboxamide-based BTK inhibitor, as reported in the scientific or patent literature. This data illustrates the potential potency of molecules derived from this scaffold.

| Compound | Target | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) | Reference |

| Representative Furan-based BTK Inhibitor | BTK | 1.5 | 10 | Hypothetical data based on patent literature |

Mechanism of Action: The BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB. This signaling cascade is essential for B-cell proliferation, differentiation, and survival[3][6]. Covalent BTK inhibitors, which could potentially be synthesized from this compound, typically form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby permanently inactivating the enzyme and blocking the downstream signaling.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its primary value currently lies in its potential as a synthetic intermediate, particularly for the development of targeted covalent inhibitors for kinases such as BTK. The presence of both a carboxylic acid and a bromine atom on the furan ring provides synthetic handles for the construction of complex molecular architectures with high biological potency. Further research into the direct biological activities of this compound and its simple derivatives is warranted, as is its broader application in the synthesis of diverse classes of therapeutic agents. This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this versatile molecule.

References

- 1. This compound | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. researchgate.net [researchgate.net]

The Dawn of Furan Chemistry: A Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of furan-based carboxylic acids is a journey that begins with the early explorations of organic chemistry and extends to the forefront of modern drug discovery and sustainable materials science. These heterocyclic compounds, characterized by a five-membered aromatic ring containing an oxygen atom and a carboxylic acid functional group, have emerged as versatile scaffolds and key intermediates in a vast array of applications. This in-depth technical guide provides a comprehensive overview of the historical milestones in their discovery, the evolution of their synthesis, and the foundational experimental protocols that have enabled their study. We will delve into the quantitative aspects of their preparation and explore their significant roles in biological systems, offering a critical resource for researchers and professionals in the chemical and pharmaceutical sciences.

A Serendipitous Discovery: The Emergence of Furan Chemistry

The genesis of furan chemistry can be traced back to 1780, when the Swedish chemist Carl Wilhelm Scheele, renowned for his discovery of numerous chemical elements and compounds, conducted a dry distillation of mucic acid.[1][2] This process, a strong heating of the sugar acid derived from galactose, yielded a white crystalline substance he named "pyromucic acid," a nod to its fiery birth from mucic acid.[2] This experiment marked the very first synthesis of a furan-containing compound, predating the isolation of the parent heterocycle, furan, by nearly a century.[2][3]

Interestingly, the naming convention for this class of compounds was not derived from its first-discovered member. In 1831, Johann Wolfgang Döbereiner isolated an oily liquid from the distillation of bran with sulfuric acid, which was later characterized and named "furfural" by John Stenhouse in 1840, from the Latin word furfur, meaning bran.[3] The parent compound, furan, was finally prepared by Heinrich Limpricht in 1870.[2][3] Despite being the inaugural furan derivative, pyromucic acid, now systematically known as 2-furoic acid or furan-2-carboxylic acid, was ultimately named in line with the furfural-derived nomenclature.[1][2]

Foundational Synthetic Methodologies

The synthesis of furan-based carboxylic acids has evolved significantly from Scheele's initial thermal decomposition. Modern methods offer greater efficiency, selectivity, and scalability, catering to the diverse demands of industry and research.

From Biomass to Building Block: The Synthesis of 2-Furoic Acid

2.1.1. The Cannizzaro Reaction: A Classic Industrial Route

The most established industrial method for the production of 2-furoic acid is the Cannizzaro reaction of furfural.[1][2] This disproportionation reaction, applicable to aldehydes lacking α-hydrogens, involves the treatment of furfural with a strong base, typically sodium hydroxide. In this process, one molecule of furfural is oxidized to 2-furoic acid (in its salt form), while another is simultaneously reduced to furfuryl alcohol.[2]

Experimental Protocol: Synthesis of 2-Furoic Acid via the Cannizzaro Reaction

-

Materials:

-

Furfural (freshly distilled)

-

Sodium hydroxide (NaOH) solution (e.g., 33.3%)

-

Sulfuric acid (e.g., 40%)

-

Decolorizing carbon

-

Ether

-

Copper can or similar reaction vessel with mechanical stirring and cooling capabilities.

-

-

Procedure:

-

Place 1 kg of freshly distilled furfural into a 4-liter copper can equipped with a mechanical stirrer and an ice bath.

-

Cool the furfural to 5–8 °C.

-

Slowly add 825 g of a 33.3% sodium hydroxide solution, ensuring the reaction temperature does not exceed 20 °C. This addition should take approximately 20–25 minutes.

-

Continue stirring for one hour after the addition is complete. During this time, sodium 2-furoate will precipitate.

-

Allow the reaction mixture to warm to room temperature and add approximately 325 mL of water, or just enough to dissolve the precipitate.

-

Extract the furfuryl alcohol from the aqueous solution using ether in a continuous extraction apparatus.

-

Acidify the remaining aqueous solution containing sodium 2-furoate with 40% sulfuric acid until it is acidic to Congo red paper.

-

Cool the solution to allow the crude 2-furoic acid to crystallize and collect it by suction filtration.

-

For purification, dissolve the crude acid in boiling water with decolorizing carbon, boil for approximately 45 minutes, filter the hot solution, and then cool to 16–20 °C to recrystallize the purified 2-furoic acid.

-

Collect the purified product by suction filtration.[4]

-

2.1.2. Catalytic Oxidation: A More Selective Approach

To overcome the inherent 50% theoretical yield limitation of the Cannizzaro reaction, various catalytic oxidation methods have been developed. These methods utilize different catalysts and oxidizing agents to selectively convert the aldehyde group of furfural into a carboxylic acid.

Experimental Protocol: Catalytic Oxidation of Furfural using a AuPd/Mg(OH)₂ Catalyst

-

Materials:

-

1% AuPd/Mg(OH)₂ catalyst

-

Furfural

-

Sodium hydroxide (NaOH) solution (0.6 M)

-

Deionized water

-

Oxygen (O₂)

-

50 mL glass batch reactor with a magnetic stirrer.

-

-

Procedure:

-

Add the 1% AuPd/Mg(OH)₂ catalyst to the 50 mL glass batch reactor.

-

Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water to the reactor.

-

Stir the mixture at 1000 rpm for 5 minutes.

-

Add furfural (0.240 mL) to the reactor with continuous stirring.

-

Purge the reactor three times with O₂ and then pressurize to 3 bar.

-

Maintain the reaction at the desired temperature (e.g., 30 °C) with continuous stirring.

-

Monitor the reaction progress by taking samples at regular intervals for analysis by HPLC.[1]

-

2.1.3. Biocatalytic Synthesis: The Green Alternative

Biocatalysis has emerged as a highly promising and sustainable route for the synthesis of 2-furoic acid. Whole-cell biocatalysts, such as Nocardia corallina, can oxidize furfural and furfuryl alcohol to 2-furoic acid with high yields and selectivity under mild reaction conditions.[5][6]

Experimental Protocol: Biocatalytic Oxidation of Furfural using Nocardia corallina

-

Materials:

-

Resting cells of Nocardia corallina B-276

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Furfural

-

Ethyl acetate

-

Hydrochloric acid (0.5 M)

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Prepare a suspension of Nocardia corallina B-276 resting cells in 0.1 M potassium phosphate buffer (pH 7.0).

-

Add furfural to the cell suspension. A substrate-to-cell ratio of 1:3.5 (w/w) is reported to be effective.

-

Incubate the reaction mixture with shaking at a controlled temperature.

-

Monitor the reaction for approximately 8 hours.

-

After the reaction, acidify the mixture to pH 1 with 0.5 M HCl and saturate with NaCl.

-

Extract the 2-furoic acid with ethyl acetate.

-

The Rise of Platform Chemicals: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid (FDCA) is a key bio-based platform chemical, often highlighted as a potential replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[3] The primary route to FDCA is the oxidation of 5-hydroxymethylfurfural (HMF), another important biomass-derived platform chemical.

Experimental Protocol: Synthesis of FDCA from HMF using a Pd/C Catalyst

-

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Potassium carbonate (K₂CO₃)

-

20 wt% Pd/C catalyst

-

Deionized water

-

Oxygen (O₂)

-

50 mL flask with reflux capabilities.

-

-

Procedure:

-

In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and the 20 wt% Pd/C catalyst in 5 mL of water.

-

Stir the mixture under reflux conditions while passing O₂ through the reaction at a flow rate of 20 mL/min.

-

Maintain the reaction for 30 hours at the desired temperature.

-

After cooling to room temperature, separate the catalyst by filtration.

-

Concentrate the filtrate to obtain the potassium salt of FDCA and other intermediates.

-

Further purification steps are required to isolate pure FDCA.[7]

-

Quantitative Data on Synthesis

The efficiency of different synthetic methods for producing furan-based carboxylic acids can be compared through key quantitative metrics such as yield, reaction time, and temperature. The following tables summarize representative data from the literature.

| Synthesis Method | Starting Material | Product | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Cannizzaro Reaction | Furfural | 2-Furoic Acid | NaOH | < 20 | 1 | 60-63 | [4] |

| Catalytic Oxidation | Furfural | 2-Furoic Acid | 1% AuPd/Mg(OH)₂ | 30 | - | High | [1] |

| Biocatalysis | Furfural | 2-Furoic Acid | Nocardia corallina | - | 8 | 88 | [5][6] |

| Biocatalysis | Furfuryl Alcohol | 2-Furoic Acid | Nocardia corallina | - | 21 | 98 | [5][6] |

Table 1: Comparison of Synthetic Methods for 2-Furoic Acid.

| Synthesis Method | Starting Material | Product | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Catalytic Oxidation | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 20 wt% Pd/C, K₂CO₃ | Reflux | 30 | 85 | [7] |

| One-Pot, Two-Step | Fructose | 2,5-Furandicarboxylic Acid | Amberlyst-15, Co/Mn/Br | - | 9 | 83 | [8] |

| Continuous Flow | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | Pt/C, NaOH | 90 | - | 86.4 | [9] |

| Two-Step Green Process | Furfural | 2,5-Furandicarboxylic Acid | Au/HT, CO₂ | 110 (oxidation) | 2 (oxidation) | 74 (overall) | [10] |

Table 2: Comparison of Synthetic Methods for 2,5-Furandicarboxylic Acid (FDCA).

Physicochemical Properties

A thorough understanding of the physicochemical properties of furan-based carboxylic acids is essential for their application in various fields.

| Property | 2-Furoic Acid | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Reference(s) |

| Molecular Formula | C₅H₄O₃ | C₁₂H₁₄O₅ | [11][12] |

| Molar Mass ( g/mol ) | 112.08 | - | [11] |

| Appearance | White to beige crystalline powder | - | [11] |

| Melting Point (°C) | 128-133.5 | - | [11] |

| Boiling Point (°C) | 230-232 | - | [11] |

| Solubility in Water (g/L) | 27.1 | - | [11] |

| Acidity (pKa) | 3.12 at 25 °C | 3.2 and 3.6 | [11][12] |

| log P (octanol/HCl) | - | 1.2 | [12] |

| log D (octanol/phosphate buffer pH 7.4) | - | -0.59 | [12] |

Table 3: Physicochemical Properties of Selected Furan-Based Carboxylic Acids.

Biological Significance and Drug Development

Furan-based carboxylic acids and their derivatives have garnered significant interest in the pharmaceutical industry due to their wide spectrum of biological activities. The furan scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in compounds with therapeutic potential.

Antimicrobial and Nematicidal Activity

2-Furoic acid has demonstrated notable nematicidal activity. Studies have shown that it is produced by the nematode-trapping fungus Dactylellina haptotyla during the infection process and exhibits strong lethal effects against root-knot nematodes like Meloidogyne incognita.[13][14] This suggests its potential as a lead compound for the development of novel biocontrol agents in agriculture.

Experimental Workflow: Screening for Nematicidal Activity

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shokubai.org [shokubai.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromofuran-3-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 5-Bromofuran-3-carboxylic acid. The information is compiled from available safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary protocols for safe use in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications[1]:

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 |

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H3BrO3 |

| Molecular Weight | 190.98 g/mol [1] |

| Appearance | Not explicitly stated, but related bromo-organic compounds are often white to cream flakes or solids.[2][3] |

| Melting Point | Data not available for this specific isomer. For the related 5-Bromo-2-furancarboxylic acid, the melting point is 188-190°C.[4] |

| Solubility | Data not available. General practice suggests treating as poorly soluble in water unless otherwise determined. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the chemical.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6][7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7][8][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.[6][9][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[11][12][13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[13][14] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[7][8][14] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8][13] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[6][8][9][10][11][12] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][8][9][10][11][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][8][9][10][11][12][13] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][10][11] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate non-essential personnel from the area. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Avoid breathing dust.[8][14]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6][7][8]

-

Methods for Cleaning Up: For small spills, carefully sweep up or vacuum the material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal. For large spills, contain the spill and collect the material.[8][11][13]

Firefighting Measures

While specific flammability data for this compound is not available, general precautions for organic solids should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][8][11][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][11]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8][12][13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste. Do not allow it to enter the environment.[5][7][10]

Experimental Protocols Workflow

The following diagram illustrates a generalized workflow for safely conducting experiments with this compound.

References

- 1. This compound | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-furancarboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

The Natural Occurrence and Biological Significance of Brominated Furan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated furan compounds, particularly furanones, represent a class of marine natural products with significant biological activities. Primarily isolated from the red alga Delisea pulchra, these compounds play a crucial ecological role as a chemical defense mechanism against biofouling. Their ability to interfere with bacterial communication systems, known as quorum sensing, has garnered substantial interest for their potential as novel anti-infective and anti-biofilm agents. This technical guide provides an in-depth overview of the natural occurrence of brominated furan compounds, their biosynthesis, and their mechanisms of action, with a focus on their interaction with bacterial signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this promising field.

Natural Occurrence and Distribution

Brominated furan compounds are predominantly found in the marine environment, with red algae (Rhodophyta) being the most prolific source.[1][2] The Australian red alga, Delisea pulchra, is the most extensively studied organism for its production of a diverse array of halogenated furanones.[1][3][4] These compounds are localized in specialized gland cells and are released onto the surface of the alga, creating a protective chemical shield against colonization by other organisms.[1][5]

While Delisea pulchra is the primary source, other marine organisms, including other species of red algae and some marine bacteria, have also been found to produce brominated compounds, though not always furan-based.[6] The biosynthesis of these compounds is often attributed to the presence of vanadium-dependent haloperoxidase enzymes, which catalyze the incorporation of bromide ions into organic molecules.[7]

Quantitative Data on Natural Occurrence

The concentration of brominated furanones can vary depending on the location on the alga and environmental factors. Studies on Delisea pulchra have shown that the highest concentrations are found near the actively growing apical tips.

| Compound Class | Organism | Location on Organism | Concentration | Reference |

| Halogenated Furanones | Delisea pulchra | Apical Tips | ≈100 ng/cm² | [5] |

| Halogenated Furanones | Delisea pulchra | Base of the Alga | Lower than apical tips | [5] |

Biological Activities and Mechanisms of Action

The most significant biological activity of brominated furanones is their ability to inhibit bacterial biofilm formation at concentrations that are not toxic to the bacteria.[3][5][8] This activity is primarily achieved through the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[1][9][10]

Interference with Quorum Sensing Signaling Pathways

Brominated furanones have been shown to interfere with multiple QS systems in both Gram-negative and Gram-positive bacteria.

-

LasR/RhlR System in Pseudomonas aeruginosa: This hierarchical QS system in the opportunistic pathogen P. aeruginosa controls the expression of numerous virulence factors and biofilm formation. Brominated furanones act as antagonists to the LasR and RhlR receptors, preventing the binding of their cognate N-acyl homoserine lactone (AHL) autoinducers.[13][14][15] This interference renders the regulatory proteins dysfunctional.[13]

The inhibitory action of brominated furanones on these pathways leads to the downregulation of genes involved in motility, adhesion, and virulence, ultimately preventing the establishment of biofilms. For instance, in Salmonella enterica, treatment with a brominated furanone resulted in the repression of genes related to the type III secretion system and flagellar biosynthesis.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of brominated furan compounds.

Extraction and Isolation of Brominated Furanones from Delisea pulchra

This protocol outlines a general procedure for the extraction and purification of brominated furanones from algal biomass.

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of brominated furanones.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is commonly used to quantify the effect of compounds on bacterial biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

Quorum Sensing Inhibition Assay (Violacein Production in Chromobacterium violaceum)

C. violaceum produces the purple pigment violacein in a QS-dependent manner, making it a useful reporter strain for screening QS inhibitors.

-

Bacterial Culture and Assay Setup:

-

Grow an overnight culture of C. violaceum (a mutant strain that requires exogenous AHLs to produce violacein is often used).

-

In a 96-well plate, add fresh growth medium, the diluted bacterial culture, a specific concentration of an N-acyl homoserine lactone (AHL) to induce violacein production, and the test furanone compounds at various concentrations.[9]

-

-

Incubation:

-

Incubate the plate at 30°C for 24-48 hours without shaking.[9]

-

-

Quantification of Violacein:

-

After incubation, lyse the cells (e.g., with DMSO) and quantify the violacein production by measuring the absorbance of the extracted pigment at 595 nm.[9]

-

-

Data Analysis:

-

Calculate the percentage of violacein inhibition compared to a control without the furanone compound.[9]

-

Signaling Pathways and Molecular Interactions

The inhibitory effects of brominated furanones on bacterial quorum sensing are a result of their direct interaction with key proteins in the signaling pathways.

Inhibition of the LuxS/AI-2 Quorum Sensing System

Antagonism of the LasR/RhlR Quorum Sensing System in P. aeruginosa

Caption: Brominated furanone as an antagonist in the Las/Rhl quorum sensing systems.

Conclusion and Future Perspectives

Brominated furan compounds of marine origin have demonstrated significant potential as leads for the development of novel therapeutics, particularly in combating bacterial infections and biofilm-related complications. Their ability to disrupt quorum sensing offers a promising alternative to traditional antibiotics, as they target bacterial communication rather than viability, potentially reducing the selective pressure for resistance.

Future research should focus on several key areas:

-

Discovery of Novel Compounds: Expanding the search for brominated furans and other halogenated compounds from a wider range of marine organisms.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating a broader library of furanone analogs to optimize their activity, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to assess the therapeutic potential and safety profiles of promising lead compounds.

-

Mechanism of Action: Further elucidating the precise molecular interactions between brominated furanones and their protein targets to guide rational drug design.

The continued exploration of these fascinating marine natural products holds great promise for addressing the growing challenge of antimicrobial resistance and developing new strategies to control bacterial pathogenicity.

References

- 1. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Localisation and surface quantification of secondary metabolites in the red algae Delisea pulchra - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Microarray analysis identifies Salmonella genes belonging to the low-shear modeled microgravity regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [cora.ucc.ie]

- 11. researchgate.net [researchgate.net]

- 12. unca-urcap.org [unca-urcap.org]

- 13. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromofuran-3-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 5-arylfuran-3-carboxylic acids, a class of compounds with significant potential in medicinal chemistry and drug development.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2] this compound is a valuable substrate in this reaction, as the resulting 5-arylfuran-3-carboxylic acid scaffold is a key feature in various biologically active molecules.[3] Derivatives of this scaffold have shown promise as inhibitors of enzymes implicated in diseases such as cancer and tuberculosis, making them attractive targets for drug discovery programs.[4][5]

Suzuki Coupling Reaction: An Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron reagent is transferred to the palladium complex.

-

Reductive Elimination: The two organic fragments are coupled, forming the new carbon-carbon bond and regenerating the Palladium(0) catalyst.

A variety of palladium catalysts, phosphine ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

Experimental Protocols

While a specific protocol for this compound is not widely published, the following general procedures are based on successful Suzuki couplings of structurally similar compounds, such as other bromofuran derivatives and brominated aromatic carboxylic acids.[7][8][9] It is recommended to perform small-scale test reactions to optimize conditions for specific arylboronic acids.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (2.0-3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The chosen solvent is added, followed by the palladium catalyst and, if required, a phosphine ligand. The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and chromatography.

Example Protocol (adapted from similar reactions)